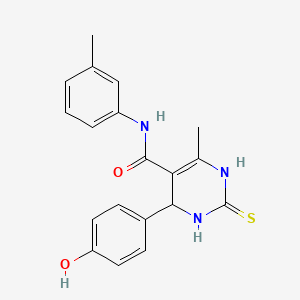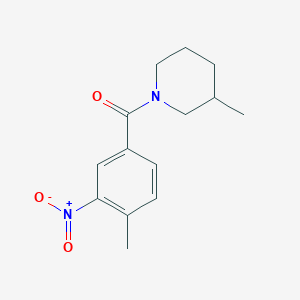![molecular formula C23H26N2O4 B4999299 5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4999299.png)
5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione, commonly known as thiazolidinedione, is a class of drugs that have been extensively studied for their potential therapeutic benefits in various diseases. Thiazolidinediones are synthetic compounds that act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
作用機序
Thiazolidinediones act as agonists of PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This results in the transcriptional activation or repression of target genes, leading to various physiological effects such as enhanced glucose uptake and utilization, reduced insulin resistance, and anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Thiazolidinediones have been shown to have various biochemical and physiological effects, including:
1. Enhanced glucose uptake and utilization in peripheral tissues such as skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glycemic control.
2. Reduced insulin resistance and hepatic glucose production, leading to improved glucose homeostasis.
3. Anti-inflammatory effects, including reduced expression of pro-inflammatory cytokines and chemokines, and inhibition of NF-κB and AP-1 signaling pathways.
4. Anti-tumor effects, including inhibition of cell proliferation and survival, induction of apoptosis, and inhibition of angiogenesis.
実験室実験の利点と制限
Thiazolidinediones have several advantages for lab experiments, including their well-established mechanism of action, availability of various synthetic analogs with different pharmacological properties, and extensive preclinical and clinical data on their safety and efficacy.
However, thiazolidinediones also have some limitations for lab experiments, including their potential for off-target effects, variability in response among different cell types and tissues, and the need for careful dosing and monitoring to avoid adverse effects.
将来の方向性
There are several future directions for research on thiazolidinediones, including:
1. Identification of novel synthetic analogs with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
2. Development of combination therapies with other drugs or natural compounds that target complementary pathways or mechanisms of action.
3. Investigation of the role of thiazolidinediones in the pathogenesis and treatment of other diseases, such as cardiovascular disease, liver disease, and autoimmune disorders.
4. Elucidation of the molecular mechanisms underlying the variability in response to thiazolidinediones among different cell types and tissues, and development of personalized treatment strategies based on genetic and epigenetic factors.
5. Exploration of the potential of thiazolidinediones as modulators of the gut microbiota and their effects on host metabolism and immune function.
In conclusion, thiazolidinediones are a class of drugs with well-established pharmacological properties and extensive preclinical and clinical data on their safety and efficacy. They have potential therapeutic benefits in various diseases, including diabetes, cancer, and neurodegenerative disorders, and are a promising area of research for the development of novel therapies and personalized treatment strategies.
合成法
The synthesis of thiazolidinediones involves the reaction of 2,4-thiazolidinedione with an aldehyde or ketone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of a Schiff base intermediate, which is then reduced to form the final product.
科学的研究の応用
Thiazolidinediones have been extensively studied for their potential therapeutic benefits in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, thiazolidinediones have been shown to improve insulin sensitivity and glycemic control by activating PPARγ and enhancing glucose uptake and utilization in peripheral tissues.
In cancer, thiazolidinediones have been shown to inhibit tumor growth and metastasis by modulating various signaling pathways involved in cell proliferation, survival, and angiogenesis. In neurodegenerative disorders, thiazolidinediones have been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival and regeneration.
特性
IUPAC Name |
(5Z)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)17-7-11-19(12-8-17)29-14-4-13-28-18-9-5-16(6-10-18)15-20-21(26)25-22(27)24-20/h5-12,15H,4,13-14H2,1-3H3,(H2,24,25,26,27)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNYCSPULUBET-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)


![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B4999254.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)

![isopropyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4999286.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999291.png)
![4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4999296.png)
![1-[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4999302.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4999308.png)
![N-(2-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4999312.png)
